molecular formula C16H20N2O4 B2604769 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide CAS No. 1797877-57-6

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

Cat. No. B2604769
M. Wt: 304.346
InChI Key: ZLNXOGUCVRPYAH-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide, also known as Nootropil, is a popular cognitive enhancer that is widely used in scientific research. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Novel Catalytic Cyclization Techniques

A New Palladium-Catalyzed Intramolecular Allylation to Pyrrolidin-2-ones : This research demonstrates a novel palladium(0)-catalyzed cyclization to 3,4-disubstituted pyrrolidin-2-ones, highlighting an innovative approach to cyclization that could be applicable to the synthesis or modification of compounds like 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide. The process involves the generation of stabilized acetamide enolate anions and pi-allyl-palladium appendages, leading to the formation of gamma-lactams with significant implications for medicinal chemistry and synthetic organic chemistry (Giambastiani et al., 1998).

Synthesis and Biological Activity Studies

Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives : This study outlines the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. The process involves the formation of α,β-unsaturated ketones, followed by several reactions leading to compounds with good antibacterial and antifungal activities. This research could provide a framework for exploring the antimicrobial potential of related acetamide derivatives (Hossan et al., 2012).

Molecular Recognition and Drug Development

π-Philic Molecular Recognition in the Solid State as a Driving Force for Mechanochemical Formation of Apremilast Solvates and Cocrystals : This investigation into the solid-state behavior of Apremilast reveals how π-philic molecular recognition can guide the formation of solvates and cocrystals. The study demonstrates the selective incorporation of aromatic molecules into the crystal lattice, providing insights into the potential for designing molecular interactions in the development of pharmaceutical cocrystals and solvates, relevant to the manipulation of acetamide derivatives (Dudek et al., 2018).

Discovery of Antiepileptic Agents

Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity : This paper reports on the discovery of pyrrolidone butanamides, such as levetiracetam, which have shown significant efficacy and tolerability in treating refractory partial onset seizures. The research highlights a systematic investigation into the pyrrolidone acetamide scaffold, elucidating the essential features for affinity and potency. This discovery process can be considered relevant to the exploration of new therapeutic agents related to acetamide compounds (Kenda et al., 2004).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11-5-3-4-6-12(11)13(22-2)9-17-14(19)10-18-15(20)7-8-16(18)21/h3-6,13H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNXOGUCVRPYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CN2C(=O)CCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

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